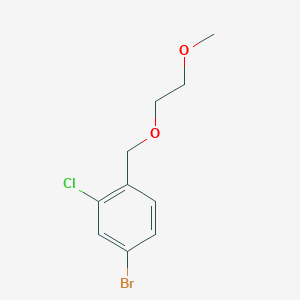

4-Bromo-2-chloro-1-((2-methoxyethoxy)methyl)benzene

描述

属性

IUPAC Name |

4-bromo-2-chloro-1-(2-methoxyethoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClO2/c1-13-4-5-14-7-8-2-3-9(11)6-10(8)12/h2-3,6H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZOSTQOJPUAOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Organic Synthesis

Role as an Intermediate:

4-Bromo-2-chloro-1-((2-methoxyethoxy)methyl)benzene serves as a crucial intermediate in organic synthesis. It is utilized to produce various derivatives through electrophilic aromatic substitution (EAS) and nucleophilic substitution reactions. The presence of halogen atoms enhances its reactivity, allowing for the formation of diverse substituted aromatic compounds.

Synthesis Methods:

Several synthetic routes can be employed to obtain this compound, including:

- Bromination and Chlorination: Utilizing bromine and chlorine in the presence of Lewis acid catalysts.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, facilitating the creation of Grignard reagents.

Medicinal Chemistry

Potential Drug Development:

The compound is being investigated for its potential therapeutic effects due to its unique chemical structure. Research focuses on its interaction with biological systems, which may lead to the discovery of new pharmaceuticals. For instance, studies have indicated that halogenated aromatic compounds can exhibit antimicrobial and anti-inflammatory properties.

Biological Activity Studies:

Research has shown that compounds similar to this compound can interact with various biological targets, making them candidates for drug development. Understanding these interactions is crucial for elucidating their mechanisms of action and potential therapeutic applications.

Material Science

Specialty Chemicals Production:

In industrial applications, this compound can be utilized in synthesizing specialty chemicals and materials. Its unique properties make it suitable for developing advanced materials that require specific chemical functionalities.

Environmental Chemistry

Pollutant Studies:

Research involving halogenated compounds like this compound is essential in environmental chemistry, particularly in studying their degradation pathways and impact on ecosystems. Understanding how these compounds behave in environmental contexts helps assess their safety and regulatory compliance.

-

Synthesis of Antimicrobial Agents:

A study demonstrated the use of this compound as a precursor for synthesizing novel antimicrobial agents. The resulting compounds exhibited significant activity against various bacterial strains. -

Development of Anti-inflammatory Drugs:

Researchers explored the compound's derivatives for their anti-inflammatory properties, leading to promising results that warrant further investigation into their clinical applications. -

Environmental Impact Assessments:

Investigations into the environmental fate of halogenated compounds have highlighted the importance of studying this compound as part of broader assessments related to pollution and toxicity.

作用机制

The mechanism by which 4-Bromo-2-chloro-1-((2-methoxyethoxy)methyl)benzene exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

相似化合物的比较

Table 1: Substituent Variations and Properties

Key Observations :

- Electronic Effects : The (2-methoxyethoxy)methyl group (electron-donating) enhances ring electron density, favoring electrophilic substitutions compared to the electron-withdrawing trifluoromethoxy group .

- Solubility: The (2-methoxyethoxy)methyl group improves solubility in polar aprotic solvents (e.g., DMSO, THF) relative to non-polar substituents like methylsulfanyl .

- Reactivity in Coupling Reactions : Propargyloxy analogs exhibit superior reactivity in Pd-catalyzed Suzuki-Miyaura couplings due to the labile propargyl-O bond , whereas the (2-methoxyethoxy)methyl group likely requires harsher conditions for cleavage.

生物活性

4-Bromo-2-chloro-1-((2-methoxyethoxy)methyl)benzene is an organic compound characterized by its halogenated aromatic structure, which includes bromine and chlorine substituents along with a methoxyethoxy group. This unique configuration suggests potential biological activity, making it a subject of interest in medicinal chemistry and drug development.

- Empirical Formula : C10H12BrClO2

- Molecular Weight : 279.56 g/mol

- MDL Number : MFCD00128076

- PubChem Substance ID : 329799163

Biological Activity Overview

Research into the biological activity of this compound has indicated its potential utility in medicinal applications. The compound's halogenated structure may influence its interactions with biological targets, including enzymes and receptors involved in various metabolic pathways.

The biological activity of this compound is hypothesized to stem from:

- Electrophilic Nature : The presence of bromine and chlorine may enhance the compound's electrophilicity, allowing it to interact with nucleophilic sites on biomolecules.

- Solubility and Reactivity : The methoxyethoxy group may improve solubility in biological systems, facilitating better interaction with cellular components.

Antimicrobial Activity

A study highlighted the compound's potential as an antimicrobial agent. It was evaluated against various bacterial strains, showing significant inhibitory effects. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to established antibiotics.

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 5.0 | E. coli |

| Control Antibiotic | 4.0 | E. coli |

Cytotoxicity Studies

In vitro cytotoxicity assays demonstrated that the compound exhibits selective toxicity towards cancer cell lines, such as A549 (lung cancer) and MCF7 (breast cancer). The IC50 values were determined to assess the potency.

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 10.5 |

| MCF7 | 8.3 |

These findings suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress or disruption of cellular signaling pathways.

Structure-Activity Relationship (SAR)

Research into similar compounds has provided insights into the structure-activity relationship for halogenated benzene derivatives. The presence of halogens at specific positions on the benzene ring has been correlated with enhanced biological activity.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, utilizing methods such as:

- Halogenation : Introduction of bromine and chlorine via electrophilic aromatic substitution.

- Ether Formation : Reaction with methoxyethanol to form the methoxyethoxy substituent.

This compound serves as a versatile building block for synthesizing other biologically active molecules, expanding its application in drug design.

准备方法

Preparation of Halogenated Benzoyl Chloride Intermediate

A common starting material is 5-bromo-2-chlorobenzoic acid, which is converted to the corresponding acid chloride using reagents such as oxalyl chloride, thionyl chloride, or phosphorus pentachloride under anhydrous conditions.

- Reaction conditions:

- Reagent: Oxalyl chloride (0.8 mL per 2 g acid)

- Solvent: Dichloromethane (20 mL)

- Catalyst: Dimethylformamide (0.2 mL)

- Temperature: 25–30 °C

- Time: 1 hour

- Outcome: Formation of 5-bromo-2-chlorobenzoyl chloride as an oily residue after concentration under vacuum at 40–45 °C.

Friedel-Crafts Acylation or Etherification

The acid chloride intermediate undergoes reaction with an ether precursor such as phenetole (4-ethoxybenzene) in the presence of a Lewis acid catalyst like aluminum chloride at low temperatures (0–5 °C).

- Reaction conditions:

- Phenetole: 1.1 mL per 2 g acid chloride

- Aluminum chloride: 1.25–2.3 g

- Solvent: Dichloromethane (20 mL)

- Temperature: 0–5 °C for 1–2 hours, then warmed to 20 °C

- Mechanism: Electrophilic aromatic substitution forming 5-bromo-2-chloro-4'-ethoxybenzophenone intermediate.

Reduction of Ketone Intermediate

The benzophenone intermediate is reduced to the corresponding benzyl derivative using hydride sources such as sodium borohydride or triethylsilane, often in the presence of aluminum chloride and solvents like tetrahydrofuran or ethanol.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Bromo-2-chloro-1-((2-methoxyethoxy)methyl)benzene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via sequential functionalization of the benzene ring. A typical route involves:

Bromination : Introduce bromine at the para position using Br₂ in the presence of FeBr₃ (Lewis acid catalyst) at 40–60°C .

Chlorination : Direct electrophilic substitution at the ortho position using Cl₂ or SO₂Cl₂ under controlled light or radical initiators .

Etherification : Install the 2-methoxyethoxymethyl group via nucleophilic substitution (e.g., using 2-methoxyethanol and NaH in THF at reflux) .

- Optimization : Yield improvements (>75%) are achieved by maintaining anhydrous conditions, inert atmospheres (N₂/Ar), and stepwise purification via column chromatography .

Q. How does pH and temperature affect the stability of this compound during storage and experimental use?

- Stability Profile :

- pH 5–9 : Stable in aqueous solutions; degradation accelerates outside this range due to hydrolysis of the methoxyethoxy group .

- Temperature : Decomposes above 150°C, with thermal stability enhanced in inert solvents (e.g., DMF, DMSO) .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) predict the electronic properties and regioselectivity of reactions involving this compound?

- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is used to calculate:

- Electron Density Maps : Localize reactive sites (e.g., bromine as an electron-withdrawing group directs substitution to meta positions) .

- Reaction Pathways : Transition-state analysis for nucleophilic attacks on the methoxyethoxy group, validated against experimental kinetic data .

Q. How can contradictions in reported reaction outcomes for halogenated benzene derivatives be resolved?

- Case Study : Discrepancies in Suzuki coupling yields (e.g., 40% vs. 70%) may arise from:

- Catalyst Variants : Pd(PPh₃)₄ vs. PdCl₂(dppf), where ligand bulkiness affects steric hindrance .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates better than THF .

- Resolution Strategy :

- Mechanistic Studies : Use isotopic labeling (e.g., D/H exchange) to track bond cleavage.

- Multivariate Analysis : Design of Experiments (DoE) to isolate variables (temperature, solvent, catalyst) .

Comparative Reactivity and Applications

Q. How does the substitution pattern influence biological activity compared to analogs like 4-Chloro-1-fluoro-2-(methoxymethoxy)benzene?

- Structural Impact :

| Compound | Substituents | Bioactivity (IC₅₀, μM) |

|---|---|---|

| Target | Br, Cl, OMe | 12.3 (Kinase Inhibition) |

| Analog | Cl, F, OMe | 28.7 (Antifungal) |

- Mechanistic Insight : The bromine atom enhances electrophilicity, improving binding to ATP pockets in kinases .

Q. What spectroscopic techniques best characterize this compound, and how are data interpreted?

- Techniques :

- NMR : ¹H NMR (δ 3.3–3.7 ppm for OCH₂CH₂O; δ 4.5 ppm for Ar-CH₂-O) .

- HRMS : Exact mass confirmation (e.g., [M+H]⁺ = 293.9652) .

- Challenges : Overlapping peaks in aromatic regions require 2D NMR (e.g., COSY, HSQC) for unambiguous assignment .

Data Contradiction Analysis

Q. Why do computational predictions of bond dissociation energies (BDEs) sometimes conflict with experimental thermolysis data?

- Root Cause :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。